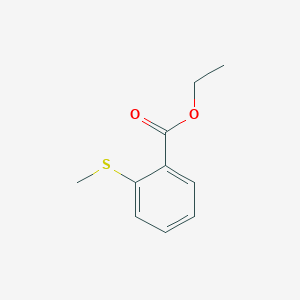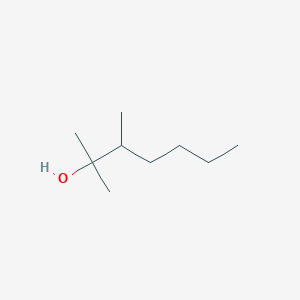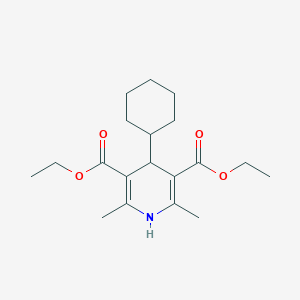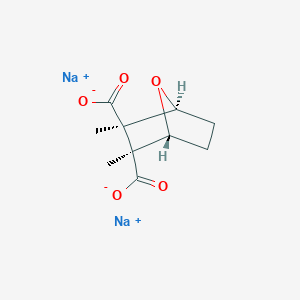
Dinatrium-Cantharidin
Übersicht
Beschreibung
Cantharidic Acid (sodium salt) is a hydrolysis product of cantharidin, a compound first isolated from Chinese blister beetles. It is known for its role as a selective inhibitor of protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2 (PP2A)
Wissenschaftliche Forschungsanwendungen
Cantharidsäure (Natriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Cantharidsäure (Natriumsalz) hat aufgrund ihrer Fähigkeit, Apoptose in Krebszellen zu induzieren, ein Potenzial in der Krebsforschung gezeigt.
5. Wirkmechanismus
Cantharidsäure (Natriumsalz) entfaltet seine Wirkung durch die Hemmung der Proteinphosphatasen PP1 und PP2A. Diese Hemmung führt zur Hochregulierung verschiedener Signalwege, einschließlich ERK1/2, p38 und JNK1/2 . Die Verbindung induziert Apoptose in Krebszellen durch Aktivierung von Caspase-Signalwegen und Störung des Zellzyklusverlaufs . Die molekularen Ziele und Signalwege, die an ihrem Wirkmechanismus beteiligt sind, machen sie zu einem wertvollen Werkzeug in der Krebsforschung und therapeutischen Entwicklung.
Ähnliche Verbindungen:
Cantharidin: Die Mutterverbindung, von der Cantharidsäure (Natriumsalz) abgeleitet ist.
Norcantharidin: Ein demethyliertes Derivat von Cantharidin mit reduzierter Toxizität und ähnlichen Antikrebs-Eigenschaften.
Einzigartigkeit: Cantharidsäure (Natriumsalz) ist einzigartig durch ihre selektive Hemmung von PP1 und PP2A, was sie zu einer wertvollen Verbindung macht, um die Proteinphosphorylierung und ihre Rolle in zellulären Prozessen zu untersuchen. Ihre reduzierte Toxizität im Vergleich zu Cantharidin macht sie zu einer sichereren Alternative für Forschung und potenzielle therapeutische Anwendungen .
Wirkmechanismus
Target of Action
Disodium Cantharidin primarily targets the Serine/threonine protein phosphatase 1 (PP1) catalytic subunit . It also interacts with other proteins such as MAPT, TOP2A, CENPF, and MEFV . These proteins play crucial roles in various cellular processes, including cell cycle regulation, transcriptional regulation, and autophagy .
Mode of Action
Disodium Cantharidin is specifically absorbed by lipids in the membrane of epidermal keratinocytes, where it activates the release of neutral serine proteases . These enzymes subsequently break the peptide bonds in surrounding proteins, leading to the progressive degeneration of desmosomal dense plaques, which are important cellular structures that participate in cell-to-cell adhesion . Such degeneration results in the detachment of the tonofilaments that hold cells together .
Biochemical Pathways
Disodium Cantharidin affects several biochemical pathways. It induces apoptosis in tumor cells, blocks the cell cycle, and reverses multidrug resistance through various mechanisms . It also affects autophagy, transcription factors related transcriptional regulation, fatty acid metabolism, and immune response in hepatocellular carcinoma . The compound also causes a decrease in mitochondrial reduced glutathione, succinate dehydrogenase activity, and mitochondrial membrane potential .
Pharmacokinetics
It is known that disodium cantharidin is used clinically for the treatment of various solid tumors, especially liver cancer . Its clinical application is restricted due to its high toxicity, particularly towards the liver .
Result of Action
The molecular and cellular effects of Disodium Cantharidin’s action include the induction of apoptosis and necrosis in tumor cells . It also causes changes in mitochondrial structure and function, leading to a decrease in mitochondrial reduced glutathione, succinate dehydrogenase activity, and mitochondrial membrane potential . The decrease/release of mitochondrial cytochrome c is also observed after Disodium Cantharidin treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Disodium Cantharidin. For instance, it has been observed that Disodium Cantharidin induced adverse effects on soil invertase, phosphatase activities, and fungal gene structure, but these changes were transient . After about two weeks, the harmful effects owing to the application of Disodium Cantharidin phased out and eventually became comparable with non-treated samples . This suggests that the environment can influence the action and stability of Disodium Cantharidin.
Biochemische Analyse
Biochemical Properties
Disodium cantharidin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce apoptosis and inhibit the conversion of LC3-I to LC3-II, suppressing the expression of Beclin-1 . These interactions are crucial in understanding the biochemical properties of Disodium cantharidin.
Cellular Effects
Disodium cantharidin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce hepatotoxicity, focusing on the involvement of apoptotic and autophagic processes in hepatocyte injury .
Molecular Mechanism
The molecular mechanism of action of Disodium cantharidin is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to induce apoptosis through the activation of death receptors, such as Fas, TNFαR, DR3, DR4, and DR5 .
Dosage Effects in Animal Models
The effects of Disodium cantharidin vary with different dosages in animal models. For instance, Norcantharidin, a derivative of cantharidin, has been found to decrease tumor growth and prolong survival in animal models . Specific details about the dosage effects of Disodium cantharidin in animal models are currently limited.
Metabolic Pathways
Disodium cantharidin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been found to cause disorders in glycerophospholipid, glycerol ester, and glycosylphosphatidylinositol (GPI)-anchored biosynthetic metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cantharidic Acid (sodium salt) can be synthesized through the hydrolysis of cantharidin. The process involves the reaction of cantharidin with a sodium hydroxide solution, leading to the formation of Cantharidic Acid (sodium salt). The reaction is typically carried out under controlled conditions to ensure the complete conversion of cantharidin to its sodium salt form .
Industrial Production Methods: Industrial production of Cantharidic Acid (sodium salt) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize the efficiency of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cantharidsäure (Natriumsalz) unterliegt in erster Linie Hydrolysereaktionen. Je nach eingesetzten Reagenzien und Bedingungen kann sie auch an Oxidations- und Reduktionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Natriumhydroxid wird üblicherweise zur Hydrolyse von Cantharidin zu Cantharidsäure (Natriumsalz) verwendet.
Oxidation und Reduktion: Verschiedene Oxidations- und Reduktionsmittel können verwendet werden, um die chemische Struktur von Cantharidsäure (Natriumsalz) zu modifizieren, was zu verschiedenen Derivaten führt.
Hauptprodukte: Das Hauptprodukt der Hydrolysereaktion ist Cantharidsäure (Natriumsalz). Andere Derivate können durch weitere chemische Modifikationen gebildet werden, abhängig von den spezifischen Reaktionen und Bedingungen, die angewendet werden .
Vergleich Mit ähnlichen Verbindungen
Cantharidin: The parent compound from which Cantharidic Acid (sodium salt) is derived.
Norcantharidin: A demethylated derivative of cantharidin with reduced toxicity and similar anticancer properties.
Uniqueness: Cantharidic Acid (sodium salt) is unique due to its selective inhibition of PP1 and PP2A, making it a valuable compound for studying protein phosphorylation and its role in cellular processes. Its reduced toxicity compared to cantharidin makes it a safer alternative for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
disodium;(1S,2R,3S,4R)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2/t5-,6+,9+,10-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFALSOLNDKMHAL-CSYCBQNYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H]2CC[C@@H]([C@]1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1465-77-6 | |
| Record name | Disodium cantharidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)
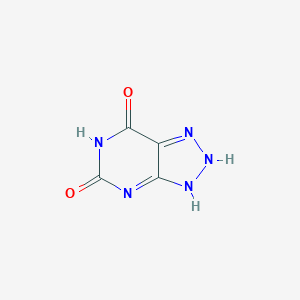

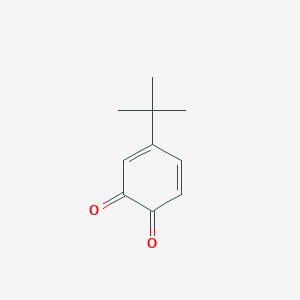


![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)

